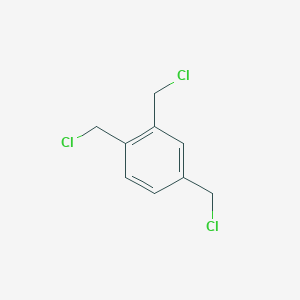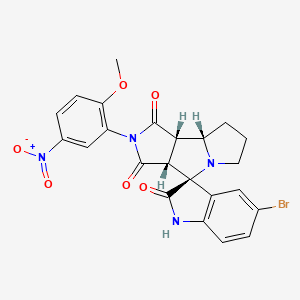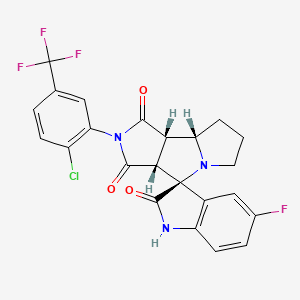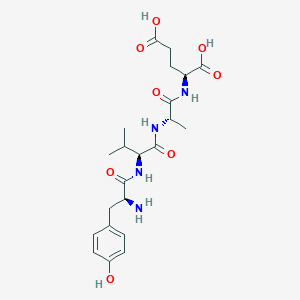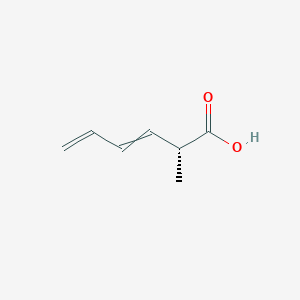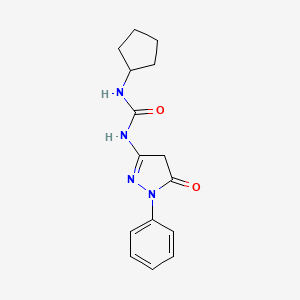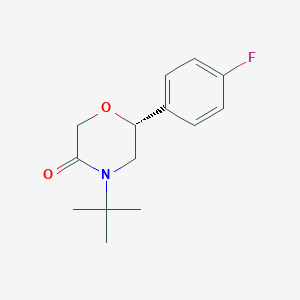![molecular formula C10H13N3S2 B12630645 4-Amino-5-(2-methylpropyl)thieno[2,3-d]pyrimidine-2-thiol](/img/structure/B12630645.png)
4-Amino-5-(2-methylpropyl)thieno[2,3-d]pyrimidine-2-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-5-(2-methylpropyl)thieno[2,3-d]pyrimidine-2-thiol is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by a fused ring system containing both sulfur and nitrogen atoms, which imparts unique chemical and biological properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-(2-methylpropyl)thieno[2,3-d]pyrimidine-2-thiol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2-amino-3-cyano-thiophene with aryl nitriles in an acidic medium . This reaction proceeds through a series of nucleophilic additions and substitutions, ultimately forming the thienopyrimidine core.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
化学反应分析
Types of Reactions
4-Amino-5-(2-methylpropyl)thieno[2,3-d]pyrimidine-2-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, substituted thienopyrimidines, and various derivatives depending on the specific reagents and conditions used .
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
作用机制
The mechanism of action of 4-Amino-5-(2-methylpropyl)thieno[2,3-d]pyrimidine-2-thiol involves the inhibition of key molecular targets such as vascular endothelial growth factor (VEGF) and kinase insert domain-containing receptor (KDR). These targets are crucial for angiogenesis and tumor growth. By inhibiting these pathways, the compound exerts its antiproliferative effects on cancer cells .
相似化合物的比较
Similar Compounds
4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates: These compounds share a similar core structure but differ in their substituents, which can affect their biological activity.
2-Alkyl-4-amino-thieno[2,3-d]pyrimidines: These derivatives have been studied for their anti-inflammatory and anticancer properties.
Uniqueness
4-Amino-5-(2-methylpropyl)thieno[2,3-d]pyrimidine-2-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit VEGF and KDR pathways makes it a promising candidate for further development as an anticancer agent .
属性
分子式 |
C10H13N3S2 |
|---|---|
分子量 |
239.4 g/mol |
IUPAC 名称 |
4-amino-5-(2-methylpropyl)-3H-thieno[2,3-d]pyrimidine-2-thione |
InChI |
InChI=1S/C10H13N3S2/c1-5(2)3-6-4-15-9-7(6)8(11)12-10(14)13-9/h4-5H,3H2,1-2H3,(H3,11,12,13,14) |
InChI 键 |
CZFKDYRURWHJLD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC1=CSC2=NC(=S)NC(=C12)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


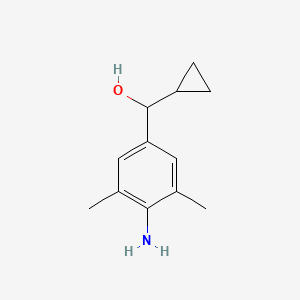
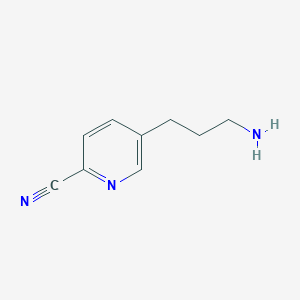
![5-(Bicyclo[2.2.1]hepta-2,5-dien-2-yl)-3-phenyl-1,2,4-oxadiazole](/img/structure/B12630567.png)
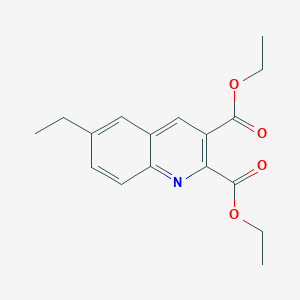
![Tert-butyl 2-[(1-methoxy-2-methylpropan-2-yl)-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate](/img/structure/B12630581.png)
